- Studies on 2(1H)-quinolinone derivatives as gastric antiulcer active agents. 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid and related compounds, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3775-86
Cas no 90098-38-7 (Rebamipide methyl ester)
Rebamipide methyl ester structure
Product Name:Rebamipide methyl ester
Número CAS:90098-38-7
MF:C20H17ClN2O4
Megavatios:384.812984228134
CID:4557497
PubChem ID:13342146
Update Time:2024-10-26
Rebamipide methyl ester Propiedades químicas y físicas
Nombre e identificación
-
- REBAMIPIDE METHYL ESTER
- Rebamipide Methyl Ester (Rebamipide Impurity)
- E82096
- Methyl 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionate
- Rebamipide Impurity 7
- Rebamipide Impurity 6
- 4-Quinolinepropanoic acid, α-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
- Rebamipide Impurity G
- 4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
- Methyl α-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoate (ACI)
- OPC 12763
- methyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
- SCHEMBL16666855
- OAXCBIDOZGKWRV-UHFFFAOYSA-N
- Methyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
- 90098-38-7
- CS-0168041
- Rebamipide methyl ester
-
- Renchi: 1S/C20H17ClN2O4/c1-27-20(26)17(23-19(25)12-6-8-14(21)9-7-12)10-13-11-18(24)22-16-5-3-2-4-15(13)16/h2-9,11,17H,10H2,1H3,(H,22,24)(H,23,25)
- Clave inchi: OAXCBIDOZGKWRV-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC(=CC=1)C(NC(C(=O)OC)CC1=CC(NC2C=CC=CC1=2)=O)=O
Atributos calculados
- Calidad precisa: 384.0876847 g/mol
- Masa isotópica única: 384.0876847 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 6
- Complejidad: 613
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Peso molecular: 384.8
- Xlogp3: 2.7
- Superficie del Polo topológico: 84.5
Rebamipide methyl ester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01X00D-50mg |
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester |
90098-38-7 | 98% | 50mg |
$158.00 | 2025-02-12 | |
| Aaron | AR01X00D-100mg |
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester |
90098-38-7 | 98% | 100mg |
$235.00 | 2025-02-12 | |
| Aaron | AR01X00D-250mg |
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester |
90098-38-7 | 98% | 250mg |
$399.00 | 2025-02-12 | |
| 1PlusChem | 1P01WZS1-50mg |
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester |
90098-38-7 | 97% | 50mg |
$187.00 | 2024-04-20 | |
| 1PlusChem | 1P01WZS1-100mg |
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester |
90098-38-7 | 97% | 100mg |
$269.00 | 2024-04-20 | |
| 1PlusChem | 1P01WZS1-250mg |
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester |
90098-38-7 | 97% | 250mg |
$457.00 | 2024-04-20 |
Rebamipide methyl ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 °C → 10 °C
1.2 Solvents: Acetone ; 0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide , Water
1.2 Solvents: Acetone ; 0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide , Water
Referencia
- Magic bullet! Rebamipide, a superior anti-ulcer and ophthalmic drug and its large-scale synthesis in a single organic solvent via process intensification using Krapcho decarboxylation, Organic Process Research & Development, 2018, 22(7), 773-779
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Methanol , Water ; 2 h; 48 h, 120 °C
Referencia
- Sodium Salts and Solvate of Rebamipide: Synthesis, Structure, and Pharmacokinetic Study, Crystal Growth & Design, 2016, 16(6), 3180-3189
Rebamipide methyl ester Raw materials
- 3-Chlorobenzoyl chloride
- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride
- Rebamipide
- methyl 2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoate
Rebamipide methyl ester Preparation Products
Rebamipide methyl ester Literatura relevante
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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